molecular formula C17H37N2O+ B14513655 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium CAS No. 62572-89-8

2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium

Cat. No.: B14513655
CAS No.: 62572-89-8
M. Wt: 285.5 g/mol
InChI Key: GEPTUQRCHXRPII-UHFFFAOYSA-O
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Description

2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its surface-active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium typically involves the reaction of dodecylamine with a quaternizing agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:

    Reacting dodecylamine with methyl iodide: in an organic solvent like acetonitrile.

    Heating the reaction mixture: to facilitate the quaternization process.

    Purifying the product: through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides, or other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of biological membranes and their interactions with surfactants.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction can lead to changes in membrane permeability and the modulation of membrane-bound enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function, used in various industrial and research applications.

Uniqueness

2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in biomedical research and industrial applications.

Properties

CAS No.

62572-89-8

Molecular Formula

C17H37N2O+

Molecular Weight

285.5 g/mol

IUPAC Name

[2-(dodecylamino)-2-oxoethyl]-trimethylazanium

InChI

InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(20)16-19(2,3)4/h5-16H2,1-4H3/p+1

InChI Key

GEPTUQRCHXRPII-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCNC(=O)C[N+](C)(C)C

Origin of Product

United States

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